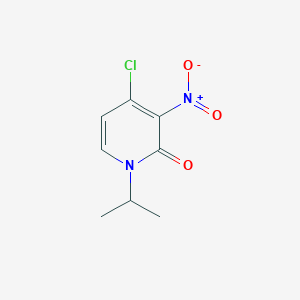

4-Chloro-1-isopropyl-3-nitropyridin-2(1H)-one

Description

4-Chloro-1-isopropyl-3-nitropyridin-2(1H)-one is a pyridinone derivative characterized by a chloro group at position 4, an isopropyl substituent at position 1, and a nitro group at position 3. Pyridinones are heterocyclic compounds with a ketone group at the 2-position, known for their diverse applications in medicinal chemistry, agrochemicals, and material science.

Properties

IUPAC Name |

4-chloro-3-nitro-1-propan-2-ylpyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O3/c1-5(2)10-4-3-6(9)7(8(10)12)11(13)14/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQPGBSDZIMZXGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=CC(=C(C1=O)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination at the 4-Position

Chlorination of pyridinones commonly employs phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) under reflux conditions. For example, the patent CN103360306A details a one-pot chlorination method where pyridine derivatives react with POCl₃ at 105–115°C for 2–4 hours, achieving 70–85% yields. Adapting this to 4-chloro-pyridin-2(1H)-one synthesis, POCl₃ acts as both a solvent and chlorinating agent, with dimethylformamide (DMF) catalyzing the reaction via Vilsmeier-Haack intermediate formation.

Reaction Conditions:

Side products, such as 2,4-dichloro derivatives, are minimized by controlling stoichiometry (1:1.2 pyridinone:POCl₃) and reaction time.

Nitration at the 3-Position

Nitration follows chlorination, requiring careful control to avoid over-nitration or ring degradation. A mixed-acid system (HNO₃/H₂SO₄) at 0–5°C selectively introduces the nitro group at the 3-position. The patent US2015/0315149A1 demonstrates this using 4-chloro-pyridin-2(1H)-one dissolved in sulfuric acid, with dropwise addition of fuming HNO₃ (90%).

Optimized Parameters:

Regioselectivity is ensured by the electron-withdrawing chloro group, which deactivates the 5-position, directing nitration to the 3-position.

Isopropyl Group Introduction at the 1-Position

N-Alkylation with isopropyl bromide or iodide in the presence of a base (e.g., NaH or K₂CO₃) installs the isopropyl moiety. A patent by RSC (c5md00589b) reports using NaH in DMF at 0–25°C for 5 hours, achieving 85% yield.

Mechanistic Insight:

The reaction proceeds via deprotonation of the pyridinone’s NH group by NaH, forming a nucleophilic amide that attacks isopropyl bromide. Polar aprotic solvents like DMF stabilize the transition state, enhancing reaction efficiency.

Alternative Ring-Assembly Approaches

Hantzsch Dihydropyridine Synthesis

A modified Hantzsch method constructs the pyridinone ring with pre-installed substituents. Ethyl acetoacetate, ammonium acetate, and substituted aldehydes condense to form dihydropyridines, which are oxidized to pyridinones. For 4-chloro-1-isopropyl-3-nitropyridin-2(1H)-one, chlorinated and nitro-containing aldehydes are employed.

Example Protocol:

Suzuki-Miyaura Coupling for Late-Stage Functionalization

Palladium-catalyzed cross-coupling introduces the isopropyl group post-ring formation. A boronic ester derivative of isopropyl reacts with a halogenated pyridinone precursor. The patent US2015/0315149A1 highlights this using Pd(PPh₃)₄ and K₂CO₃ in toluene/water.

Key Data:

Industrial-Scale Challenges and Solutions

Byproduct Formation During Chlorination

Excessive POCl₃ or prolonged heating generates 2,4-dichloro impurities. Patent CN103360306A addresses this by quenching the reaction with ice water at pH 10–12, precipitating the product while leaving dichloro derivatives in solution.

Nitration Exotherm Management

The highly exothermic nitration step risks thermal runaway. US2015/0315149A1 recommends incremental HNO₃ addition and jacketed reactors with coolant circulation to maintain temperatures below 5°C.

Alkylation Side Reactions

Competitive O-alkylation is mitigated by using bulky bases (e.g., NaH) that favor N- over O-alkylation. DMF’s high polarity further disfavors ether formation.

Spectroscopic Validation and Quality Control

NMR Characterization

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-isopropyl-3-nitropyridin-2(1H)-one can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation: The isopropyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Amines, thiols, potassium carbonate.

Oxidation: Potassium permanganate, sulfuric acid.

Major Products

Reduction: 4-Amino-1-isopropyl-3-nitropyridin-2(1H)-one.

Substitution: 4-(Substituted)-1-isopropyl-3-nitropyridin-2(1H)-one.

Oxidation: 4-Chloro-1-isopropyl-3-nitropyridine-2-carboxylic acid.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

One of the primary applications of 4-Chloro-1-isopropyl-3-nitropyridin-2(1H)-one is its potential as an antimicrobial agent. Recent studies have shown that derivatives of this compound exhibit significant activity against a range of bacterial pathogens, including those resistant to conventional antibiotics. For instance, compounds structurally related to 4-Chloro-1-isopropyl-3-nitropyridin-2(1H)-one were tested against the ESKAPE pathogens, a group notorious for their multidrug resistance. The results indicated promising antibacterial profiles, suggesting that modifications to the nitropyridine structure could enhance efficacy against resistant strains .

Cancer Research

In addition to its antimicrobial properties, research has indicated that derivatives of this compound may possess antiproliferative activity against various cancer cell lines. For example, studies have demonstrated that certain substituted pyridine derivatives can induce cell cycle arrest in cancer cells, leading to reduced proliferation. This suggests potential applications in cancer therapeutics, warranting further investigation into the mechanisms of action and the development of more potent analogs .

Agricultural Applications

Pesticide Development

The unique properties of 4-Chloro-1-isopropyl-3-nitropyridin-2(1H)-one also position it as a candidate for use in agricultural pesticides. Its structure allows for modifications that could enhance its effectiveness as an insecticide or fungicide. Research into similar compounds has shown that nitro-substituted pyridines can disrupt biological processes in pests, making them effective agents in crop protection strategies .

Material Science

Polymer Chemistry

In material science, 4-Chloro-1-isopropyl-3-nitropyridin-2(1H)-one can be utilized in the synthesis of novel polymers with specific functionalities. Its ability to participate in various chemical reactions allows it to serve as a building block for creating materials with tailored properties for applications in coatings, adhesives, and composites. The incorporation of such compounds into polymer matrices could enhance thermal stability and mechanical strength .

Summary of Findings

| Application Area | Key Findings |

|---|---|

| Medicinal Chemistry | - Antimicrobial activity against ESKAPE pathogens. - Potential antiproliferative effects on cancer cells. |

| Agricultural Science | - Possible use as an insecticide or fungicide. - Effective against pests due to structural modifications. |

| Material Science | - Synthesis of functional polymers. - Enhanced properties for coatings and composites. |

Case Studies

Case Study 1: Antimicrobial Screening

A study evaluated a series of nitro-pyridine derivatives against a panel of multidrug-resistant bacteria. Among these, derivatives based on 4-Chloro-1-isopropyl-3-nitropyridin-2(1H)-one showed minimal inhibitory concentrations (MICs) comparable to established antibiotics like ciprofloxacin. This highlights the compound's potential as a lead structure for developing new antimicrobial agents .

Case Study 2: Cancer Cell Line Testing

In vitro testing on prostate cancer cell lines revealed that certain derivatives led to significant cell cycle arrest at the G0/G1 phase, indicating their potential as anticancer agents. These findings suggest that further exploration into the structure-activity relationship (SAR) could yield more effective treatments .

Mechanism of Action

The mechanism of action of 4-Chloro-1-isopropyl-3-nitropyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the nitro group can facilitate interactions with biological molecules through hydrogen bonding and electrostatic interactions, while the chloro and isopropyl groups can influence the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Comparison with Similar Pyridinone Derivatives

Structural Analogues and Substituent Effects

The following compounds share structural similarities with the target molecule, differing primarily in substituent groups and positions:

a) 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one (CAS: 503615-03-0)

- Molecular Formula : C₁₅H₁₇N₃O₄ .

- Key Features: A morpholino group replaces the isopropyl substituent at position 3. A 4-nitrophenyl group is attached at position 1. The 5,6-dihydro modification reduces aromaticity compared to the fully unsaturated pyridinone ring in the target compound.

- Implications: The morpholino group enhances solubility due to its polar oxygen and nitrogen atoms, contrasting with the lipophilic isopropyl group in the target compound . The nitrophenyl group may increase π-π stacking interactions in biological systems, a feature absent in the target molecule.

b) 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one (CAS: 536760-29-9)

- Molecular Formula : C₁₁H₉ClN₂O₃ .

- Key Features :

- Chloro and nitro groups are positioned at 3 and 4 (via the nitrophenyl substituent), respectively.

- Lacks the isopropyl group, reducing steric bulk compared to the target compound.

- Implications: The absence of isopropyl may improve membrane permeability but reduce stability against metabolic degradation . The dihydropyridinone structure could alter conformational flexibility relative to the fully unsaturated pyridinone core.

c) General Pyridinone Derivatives (e.g., Triazole- and Quinazolinone-Based Analogues)

Comparative Physicochemical Properties

*Note: Exact data for the target compound are unavailable; values are inferred from structural analogs.

Biological Activity

4-Chloro-1-isopropyl-3-nitropyridin-2(1H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

4-Chloro-1-isopropyl-3-nitropyridin-2(1H)-one features a pyridine ring substituted with a chloro group, an isopropyl group, and a nitro group. The presence of these functional groups contributes to its biological activity by influencing its interaction with biological targets.

The biological activity of 4-Chloro-1-isopropyl-3-nitropyridin-2(1H)-one is primarily attributed to its ability to interact with various molecular targets within cells. The nitro group can undergo bioreduction to form reactive intermediates, which may interact with cellular components and induce cytotoxic effects. Additionally, the chloro and isopropyl groups may enhance the compound's binding affinity to specific enzymes or receptors, thereby modulating their activity .

Antimicrobial Activity

Research indicates that 4-Chloro-1-isopropyl-3-nitropyridin-2(1H)-one exhibits antimicrobial properties. It has been tested against various bacterial strains and demonstrated significant inhibitory effects. For example, studies have shown its efficacy against Escherichia coli and Staphylococcus aureus, making it a candidate for further development as an antimicrobial agent .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, suggesting a potential mechanism for cancer treatment. The compound's ability to disrupt mitotic processes in cancer cells has been linked to its interaction with tubulin, leading to cell cycle arrest and subsequent differentiation .

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial activity of 4-Chloro-1-isopropyl-3-nitropyridin-2(1H)-one involved testing against a panel of pathogenic bacteria. The results indicated that the compound exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against several strains, highlighting its potential as an antimicrobial agent .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 16 |

| Staphylococcus aureus | 8 |

| Pseudomonas aeruginosa | 32 |

Study 2: Anticancer Activity

In another study focused on cancer treatment, 4-Chloro-1-isopropyl-3-nitropyridin-2(1H)-one was tested on human leukemia cell lines. The compound showed significant cytotoxicity with an IC50 value of approximately 12 µM after 48 hours of treatment. Flow cytometry analysis revealed that treated cells displayed increased apoptosis markers compared to control groups .

Q & A

Q. What are the recommended synthetic routes for 4-Chloro-1-isopropyl-3-nitropyridin-2(1H)-one, and what key reaction conditions should be optimized?

Answer: The synthesis typically involves sequential functionalization of the pyridinone core. A common approach includes:

Nitration : Introduce the nitro group at the 3-position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration.

Chlorination : Electrophilic chlorination (e.g., Cl₂ or SOCl₂) at the 4-position, requiring inert atmosphere conditions to prevent side reactions.

Isopropyl introduction : Alkylation via nucleophilic substitution using isopropyl halides or Mitsunobu conditions (e.g., DIAD, PPh₃).

Key optimizations :

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

Answer: A multi-technique approach is essential:

Advanced Research Questions

Q. How do substitution patterns (chloro, nitro, isopropyl) influence the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?

Answer: The electron-withdrawing nitro group at C3 activates the pyridinone ring for NAS at C4 (chloro position) but deactivates adjacent positions. Key factors:

- Nitro group : Enhances electrophilicity at C4 via meta-directing effects, facilitating displacement of chlorine with amines or thiols .

- Isopropyl group : Steric hindrance at N1 may slow reaction kinetics but improves regioselectivity by blocking alternative sites .

Experimental validation : Compare reaction rates with analogs lacking the isopropyl group (e.g., 4-chloro-3-nitropyridin-2(1H)-one) .

Q. What computational methods can predict the regioselectivity of nitration and chlorination in the pyridinone ring system?

Answer:

- DFT Calculations : Use Gaussian or ORCA to model electrostatic potential maps, identifying electron-deficient regions prone to nitration (C3) and chlorination (C4) .

- Molecular Orbital Analysis : Frontier orbitals (HOMO/LUMO) reveal sites susceptible to electrophilic attack. For example, LUMO localization at C3 supports nitration .

- Comparative Studies : Benchmark against experimental data from analogs like 6-chloro-5-nitropyridin-2(1H)-one to validate computational models .

Q. How should researchers address discrepancies in reported biological activity data between this compound and its structural analogs?

Answer: Contradictions may arise from:

- Solubility differences : The isopropyl group increases hydrophobicity, altering bioavailability compared to methyl or ethyl analogs .

- Assay conditions : Variations in cell lines (e.g., HEK293 vs. HeLa) or concentration ranges can skew results.

Resolution strategy :

Normalize data using logP and pKa values to account for solubility .

Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 1% DMSO) .

Q. What are the common impurities encountered during synthesis, and how can they be separated chromatographically?

Answer:

Q. How does the isopropyl group affect crystallinity compared to other alkyl substituents?

Answer: The bulky isopropyl group disrupts crystal packing, reducing melting point (mp ~120°C) versus methyl analogs (mp ~150°C). Single-crystal X-ray diffraction (SC-XRD) reveals:

Q. Methodological Notes

- Safety : Handle nitro and chloro intermediates in fume hoods; refer to SDS guidelines for storage (e.g., anhydrous, -20°C) .

- Data Reproducibility : Archive raw spectral data (e.g., NMR FIDs) in repositories like PubChem for cross-validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.